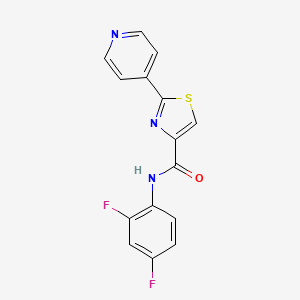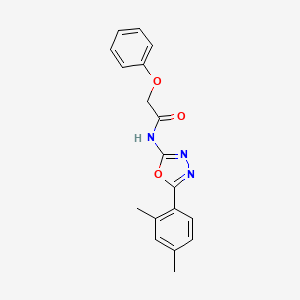
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a phenoxy group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, would contribute to the compound’s rigidity and potentially its reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The oxadiazole ring, for example, might undergo reactions with nucleophiles or electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might influence its solubility, stability, and reactivity .
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : A related compound, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, was synthesized through a series of transformations starting from various substituted/unsubstituted aromatic organic acids. This process involved conversions into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, highlighting the complex synthesis pathway common to this class of compounds (Rehman et al., 2013).
Structural Analysis : The structures of synthesized compounds in this category are typically confirmed using spectroscopic methods like NMR, IR, and mass spectral data, indicating the importance of these techniques in characterizing 1,3,4-oxadiazole derivatives (Rehman et al., 2013).
Pharmacological Evaluation
Enzyme Inhibition : The synthesized compounds from a similar class were found to be active against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). This suggests potential therapeutic applications, particularly in disorders related to enzyme dysregulation (Rehman et al., 2013).
Anticancer Potential : N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, a compound with a structure closely related to the one , showed significant anticancer activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer. This indicates the potential utility of such compounds in cancer therapy (Ahsan et al., 2014).
Material Science Applications
Polymer Synthesis : Derivatives of 1,3,4-oxadiazole, such as those containing phthalide groups, have been used in the synthesis of aromatic copolyethers. These polymers are noted for their solubility in polar solvents and high thermal stability, making them suitable for applications requiring durable and heat-resistant materials (Hamciuc et al., 2008).
Electrical Insulating Properties : Copolymers containing 1,3,4-oxadiazole and fluorene groups have been developed with high thermal stability and useful electrical insulating properties. These materials exhibit a low dielectric constant, making them potentially valuable in the electronics industry (Hamciuc et al., 2009).
作用機序
Target of Action
A compound with a similar structure, amitraz, has been found to interact withalpha-adrenergic receptors and octopamine receptors of the central nervous system .
Mode of Action
Drawing from the similar compound amitraz, it is suggested that the compound may exhibitalpha-adrenergic agonist activity , interact with octopamine receptors of the central nervous system, and inhibit monoamine oxidases and prostaglandin synthesis . This leads to overexcitation, and consequently, paralysis and death in insects .
Result of Action
Based on the similar compound amitraz, it can be inferred that the compound may lead tooverexcitation , and consequently, paralysis and death in insects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-15(13(2)10-12)17-20-21-18(24-17)19-16(22)11-23-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRPKFBENAJQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

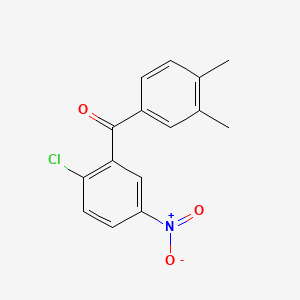
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)

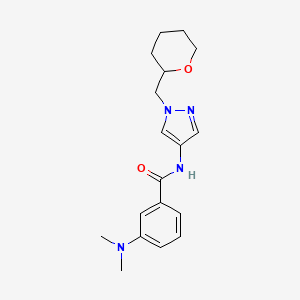
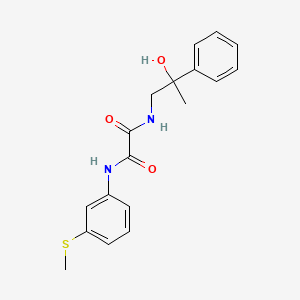
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)
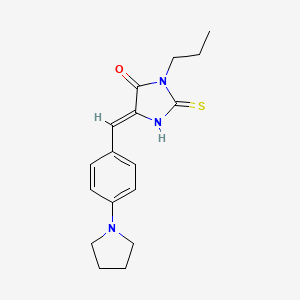

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)
![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)
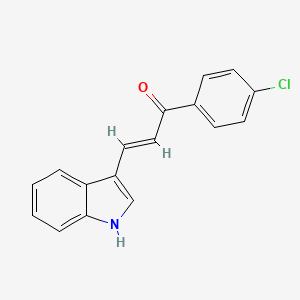
![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)
